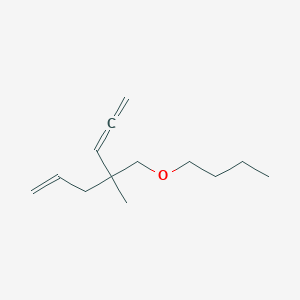
4-(Butoxymethyl)-4-methylhepta-1,2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)-4-methylhepta-1,2,6-triene is an organic compound with a complex structure that includes a butoxymethyl group, a methyl group, and a hepta-1,2,6-triene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-4-methylhepta-1,2,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a hepta-1,2,6-triene derivative with a butoxymethyl group under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-4-methylhepta-1,2,6-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the triene structure into more saturated hydrocarbons.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(Butoxymethyl)-4-methylhepta-1,2,6-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(Butoxymethyl)-4-methylhepta-1,2,6-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Butoxymethyl)-2-methoxyphenol: This compound shares the butoxymethyl group but has a different core structure.
2-(Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl) (4-methylphenoxy) imidoyl] aziridine: Another compound with a butoxymethyl group, but with an aziridine ring.
Uniqueness
4-(Butoxymethyl)-4-methylhepta-1,2,6-triene is unique due to its triene backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound for scientific exploration.
Properties
CAS No. |
61753-49-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
InChI |
InChI=1S/C13H22O/c1-5-8-11-14-12-13(4,9-6-2)10-7-3/h6,10H,2-3,5,8-9,11-12H2,1,4H3 |
InChI Key |
LAQUPSJNAUUXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C)(CC=C)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















